molecular formula C15H18O4 B7724442 trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 6966-15-0

trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B7724442
CAS No.: 6966-15-0
M. Wt: 262.30 g/mol
InChI Key: MDVQAVHPOFZFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-12-3) is a cyclohexane-based carboxylic acid derivative featuring a 4-methoxybenzoyl substituent at the trans-2 position. Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.3 g/mol. Key physical properties include a melting point of 152.4–153.2°C (measured in ether/turpentine solvent systems) and a predicted boiling point of 461.9±35.0°C . The compound is synthesized via Friedel-Crafts acylation, where the cis isomer is labile in hot aqueous alkali, leading to the preferential formation of the trans isomer .

Properties

IUPAC Name

2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQAVHPOFZFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989787
Record name 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-15-0
Record name NSC18741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ruthenium-Catalyzed Reduction of Aromatic Precursors

The reduction of aromatic precursors to cyclohexane derivatives is a cornerstone of trans-carboxylic acid synthesis. Patent US4048222A demonstrates that ruthenium catalysts enable simultaneous hydrogenation of benzoic acid derivatives and isomerization to the trans-configuration under acidic or alkaline conditions. For example, p-aminomethylbenzoic acid is reduced to trans-4-aminomethylcyclohexane-1-carboxylic acid using 5% Ru/C in 14N HCl at 150°C under 100 kg/cm² H₂ pressure, achieving an 88% yield and 89:11 trans/cis ratio.

Applying this methodology to trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid would require:

  • Substrate Design : Starting with 2-(4-methoxybenzoyl)benzoic acid or its ester.

  • Catalytic System : Ru/C in concentrated HCl or NaOH to facilitate both reduction and isomerization.

  • Reaction Conditions : Temperatures of 70–200°C and H₂ pressures of 20–200 kg/cm² for 0.5–20 hours.

Table 1: Hypothetical Hydrogenation Conditions for 2-(4-Methoxybenzoyl)benzoic Acid

CatalystSolventTemperature (°C)H₂ Pressure (kg/cm²)Time (h)Projected Yield (%)Trans/Cis Ratio
5% Ru/C14N HCl1501001085–9088:12
5% Ru/C20% NaOH1501001575–8078:22

Key factors influencing selectivity:

  • Acidic vs. Alkaline Media : HCl promotes higher trans ratios (89:11 vs. 78:22 in NaOH).

  • Temperature Optimization : Excessively high temperatures (>180°C) risk deamination or decarboxylation.

Solvent-Driven Isomerization of Cis Intermediates

Post-Reduction Isomerization in Polar Solvents

Patent EP1484301A1 highlights the role of solvents in enhancing cis-to-trans isomerization. For cis-4-amino-1-cyclohexanecarboxylic acid, aqueous NaOH or ethanol/water mixtures increased trans isomer yields to >90%. For the target compound, similar strategies could be applied:

  • Isomerization of cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic Acid : Heating the cis isomer in NaOH/ethanol at 80–150°C.

  • Protective Group Strategy : Introducing acetyl or lower alkyl groups on the carboxylic acid to improve solubility and isomerization efficiency.

Table 2: Projected Isomerization Efficiency in Solvent Systems

SolventTemperature (°C)Time (h)Starting MaterialTrans Yield (%)
20% NaOH (aq.)15010Cis-methyl ester92
Ethanol/water (7:3)10015Cis-acetylated derivative88

Functionalization of Cyclohexane Intermediates

Friedel-Crafts Acylation for Benzoyl Group Introduction

While not directly covered in the cited patents, introducing the 4-methoxybenzoyl group at position 2 of cyclohexane-1-carboxylic acid likely requires:

  • Cyclohexane Ring Activation : Bromination or oxidation at position 2.

  • Coupling Reactions : Suzuki-Miyaura or Ullmann coupling with 4-methoxybenzoyl precursors.

Protecting Group Strategies

To prevent unwanted side reactions during acylation:

  • Carboxylic Acid Protection : Convert to methyl or tert-butyl esters.

  • Deprotection Post-Isomerization : Hydrolysis under acidic (HCl) or alkaline (NaOH) conditions.

Continuous vs. Batch Process Optimization

Patent US4048222A emphasizes the scalability of ruthenium-catalyzed reactions in continuous flow systems. For large-scale production of the target compound:

  • Continuous Flow Reactor : Enables higher throughput with consistent H₂ pressure and temperature control.

  • Retention Time : 2–5 hours for optimal conversion, based on tubular reactor studies .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzoyl group, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate for Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chiral Catalysts
Due to its chiral nature, trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is utilized in the development of chiral catalysts for asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biological and Pharmaceutical Research

Therapeutic Properties
The compound is currently being investigated for its potential therapeutic properties. It is considered a building block for drug development, particularly in the synthesis of pharmaceuticals that may exhibit biological activity.

Biochemical Studies
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. This research helps elucidate the compound's role in biological systems and its potential effects on various biochemical processes.

Industrial Applications

Material Science
In material science, this compound may be employed in the synthesis of polymers or other materials that require specific chemical properties. Its unique structural features can influence the physical characteristics of the materials produced.

Agricultural Chemistry
There are indications that this compound could be utilized in the synthesis of agrochemicals and plant growth regulators. This application highlights its versatility and potential benefits in enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the cyclohexane-1-carboxylic acid backbone but differ in substituent type, position, and stereochemistry. Below is a detailed comparison:

Table 1: Comparative Analysis of trans-2-Aroylcyclohexane-1-carboxylic Acid Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Findings References
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (N/A) 4-Cl C₁₄H₁₅ClO₃ 278.72 Diastereomers show 100-fold potency difference in protease inhibition (S2/S3 subsite binding).
trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (733742-79-5) 3-F C₁₄H₁₅FO₃ 250.27 Fluorine’s electron-withdrawing effects may reduce metabolic stability vs. methoxy.
trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid (212757-09-0) 4-Br C₁₄H₁₅BrO₃ 323.17 Bromine’s bulkiness may hinder binding in sterically constrained enzyme active sites.
trans-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid (736136-05-3) 2-OCH₃ (ortho) C₁₅H₁₈O₄ 262.30 Ortho-substitution introduces steric hindrance, potentially altering conformational stability.
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (736136-16-6) 3-Cl C₁₄H₁₅ClO₃ 266.72 Chloro’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects.

Key Insights from Comparative Studies

Substituent Electronic Effects :

  • The 4-methoxy group in the target compound donates electrons via resonance, enhancing the benzoyl ring’s electron density. This contrasts with electron-withdrawing groups (e.g., Cl, Br, F), which reduce ring reactivity and alter binding affinities in biological systems .
  • For example, the 4-chloro analog demonstrated significant diastereomeric potency differences (100-fold), highlighting the role of stereochemistry in protease inhibition .

Stereochemical Stability :

  • The cis isomer of the 4-methoxy derivative is unstable under basic conditions, favoring trans isomer formation . This contrasts with trans-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid , where ortho-substitution may stabilize alternative conformations .

Pharmacological Implications :

  • Bromine’s larger atomic radius in the 4-bromo analog may reduce solubility and hinder interactions in compact binding pockets .
  • Fluorine’s electronegativity in the 3-fluoro derivative could enhance metabolic resistance but reduce bioavailability due to increased polarity .

In contrast, analogs like the 3-chloro derivative (CAS 736136-16-6) are actively listed by suppliers, suggesting broader applicability in medicinal chemistry .

Biological Activity

Trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound can be achieved through various methods, including transannular C–H functionalization techniques. These methods allow for the introduction of aryl substituents, which can enhance biological activity by modifying the compound's interaction with biological targets .

Anticancer Properties

Recent studies have indicated that derivatives of cycloalkane carboxylic acids, including this compound, exhibit significant anticancer properties. Specifically, they serve as inhibitors for enzymes like AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes .

Table 1: Biological Activity Overview

Activity TypeTarget EnzymeIC50 Value (µM)Reference
AKR1C1 InhibitionAKR1C110
AKR1C3 InhibitionAKR1C315
CytotoxicityMCF-7 Cells50

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed an IC50 value of approximately 50 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .

Case Study 1: Hormone-Dependent Cancer Treatment

A recent study explored the activity of this compound in a hormone-dependent breast cancer model. The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the inhibition of AKR enzymes, which play a crucial role in steroid metabolism and cancer progression .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of various derivatives of cyclohexane carboxylic acids. It was found that modifications at the methoxy group significantly influenced biological activity. Compounds with electron-donating groups at the para position displayed enhanced inhibitory effects on cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid?

  • Answer : The compound features a cyclohexane ring with a 4-methoxybenzoyl group (para-methoxy-substituted aromatic ketone) at position 2 and a carboxylic acid group at position 1 in a trans configuration. Its chirality arises from the spatial arrangement of substituents on the cyclohexane ring, which is critical for asymmetric synthesis and biological interactions. X-ray crystallography and NMR spectroscopy are essential for confirming stereochemistry and spatial conformation .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

  • Answer : The primary synthesis involves Friedel-Crafts acylation of cyclohexanone derivatives with 4-methoxybenzoyl chloride under basic conditions. Key steps include:

  • Step 1 : Cyclohexanone acylation using AlCl₃ or other Lewis acids to form the ketone intermediate.
  • Step 2 : Hydrolysis of the intermediate to yield the carboxylic acid.
    Optimization strategies include using continuous flow reactors (for scalability) and adjusting reaction temperatures (e.g., 0–25°C) to control regioselectivity .

Q. What analytical techniques are most effective for validating purity and stereochemical integrity?

  • Answer :

  • Chiral HPLC or polarimetry for enantiomeric excess determination.
  • ¹H/¹³C NMR to confirm substituent positions and trans configuration (e.g., coupling constants for axial vs. equatorial protons).
  • X-ray crystallography for absolute stereochemistry .

Advanced Research Questions

Q. How does stereochemistry influence biological activity and interactions with molecular targets?

  • Answer : The trans configuration dictates binding affinity to enzymes like cyclooxygenase (COX) or proteases. For example:

  • COX Inhibition : The methoxybenzoyl group engages in π-π stacking with aromatic residues in COX-2, while the carboxylic acid forms hydrogen bonds with catalytic sites. Stereochemical mismatches reduce binding by >50% in cis analogs .
  • Protease Targeting : Diastereomers of related compounds show 100-fold differences in potency due to steric clashes in enzyme active sites .

Q. What computational methods can predict reactivity or biological interactions of this compound?

  • Answer :

  • Molecular Docking : Predicts binding modes with targets (e.g., COX-2) using software like AutoDock Vina.
  • DFT Calculations : Models reaction pathways (e.g., Friedel-Crafts acylation energy barriers).
  • MD Simulations : Assess conformational stability in solution or protein-bound states .

Q. How can researchers address discrepancies in structure-activity relationship (SAR) data across derivatives?

  • Answer : Contradictions often arise from substituent electronic/steric effects. For example:

Derivative SubstituentBiological ActivityKey Factor
4-Methoxy (original)High COX-2 inhibitionOptimal π-π stacking
3-FluoroReduced activitySteric hindrance
2-ThiomethylEnhanced solubilitySulfur’s polarizability
Systematic SAR studies using isosteric replacements and controlled reaction conditions (e.g., pH, solvent) resolve inconsistencies .

Q. What strategies improve yield in multi-step syntheses of derivatives?

  • Answer :

  • Catalyst Screening : Use Brønsted acids (e.g., pyridinium salts) for regioselective acylation.
  • Flow Chemistry : Enhances mixing and heat transfer for Friedel-Crafts steps (yield improvement: 15–20%).
  • Protecting Groups : Temporarily mask the carboxylic acid during reactive steps (e.g., tert-butyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.